molecular formula C6H9N3O3 B3384552 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione CAS No. 56075-69-5

6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione

Cat. No.: B3384552
CAS No.: 56075-69-5
M. Wt: 171.15 g/mol
InChI Key: WHHWQAOUPUJKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione is a pyrimidine derivative known for its diverse applications in scientific research. This compound, also referred to as hydrogen uracil, has a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol. It is characterized by the presence of an amino group at the 6th position and a hydroxyethyl group at the 1st position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione typically involves the reaction of uracil derivatives with appropriate reagents. One common method includes the alkylation of uracil with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The compound’s hydroxyethyl and amino groups play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Uracil: A naturally occurring pyrimidine base found in RNA.

    Thymine: A pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in both DNA and RNA.

Uniqueness

6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike uracil, thymine, and cytosine, this compound has a hydroxyethyl group that enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

6-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4-3-5(11)8-6(12)9(4)1-2-10/h3,10H,1-2,7H2,(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHWQAOUPUJKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354556
Record name STK257527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56075-69-5
Record name STK257527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.